2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
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Overview
Description
2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzenesulfonamide backbone
Scientific Research Applications
2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as an inhibitor of specific enzymes.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Phosphatidylinositol-3-kinases (PI3K) . PI3Ks are lipid kinases that catalyze the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate) . This process leads to the phosphorylation of Akt, a serine/threonine kinase .
Mode of Action
The compound interacts with the active site of human PI3Kα . This interaction inhibits the kinase activity of PI3K, preventing the phosphorylation of Akt . As a result, the downstream signaling pathways regulated by Akt are disrupted .
Biochemical Pathways
The inhibition of PI3K disrupts several cellular functions including cell proliferation, growth, and differentiation . This is because the PI3K/Akt pathway plays a crucial role in these processes .
Pharmacokinetics
Similar compounds have shown promising pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
The inhibition of PI3K by this compound can lead to potent to moderate activity against cancer cell lines such as MCF-7 and HeLa . For example, one derivative of this compound demonstrated cytotoxicity with IC50 of 10.89 and 2.35 μM against Hela and MCF-7 cell lines, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketone under acidic conditions.
Alkylation: The imidazo[1,2-a]pyridine core is then alkylated using an alkyl halide in the presence of a base such as potassium carbonate.
Sulfonamide formation: The final step involves the reaction of the alkylated imidazo[1,2-a]pyridine with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various N-substituted sulfonamides.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
- 2,4,5-trimethyl-N-(2-(6-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
Uniqueness
2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is unique due to the specific positioning of the methyl groups and the imidazo[1,2-a]pyridine core, which can influence its binding affinity and specificity towards biological targets. This structural uniqueness can result in distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
2,4,5-trimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-13-6-8-22-12-17(21-19(22)9-13)5-7-20-25(23,24)18-11-15(3)14(2)10-16(18)4/h6,8-12,20H,5,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRCDWSBORASQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=C(C=C(C(=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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